1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
Overview
Description
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is a chemical compound that features a unique structure combining an azetidine ring and a pyrazole ring, with a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The azetidine and pyrazole rings are then coupled using suitable reagents and catalysts to form the desired compound.
Introduction of the Trifluoroacetate Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate can be compared with other similar compounds, such as:
1-(3-Azetidinyl)-2-pyrrolidinone trifluoroacetate: This compound features a pyrrolidinone ring instead of a pyrazole ring, leading to different chemical and biological properties.
3-Azetidinyl ethyl ether trifluoroacetate: This compound has an ethyl ether group, which affects its reactivity and applications.
1-(3-Azetidinyl)urea trifluoroacetate: This compound contains a urea group, influencing its interactions with biological targets.
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSOLLOZYYJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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